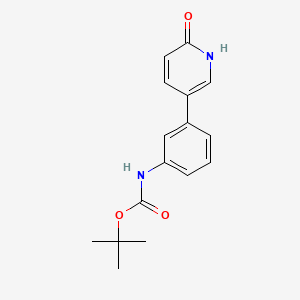

tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[3-(6-oxo-1H-pyridin-3-yl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)18-13-6-4-5-11(9-13)12-7-8-14(19)17-10-12/h4-10H,1-3H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOAGQHHBWENCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Aromatic Amines

The tert-butoxycarbonyl (Boc) group is widely employed to protect amine functionalities during synthetic sequences. For the target compound, the phenylamine moiety is first protected via reaction with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions. A representative procedure involves dissolving 3-aminophenol in tetrahydrofuran (THF) with triethylamine (TEA) as a base, followed by dropwise addition of Boc₂O at 0°C. The reaction is stirred for 12–24 hours, yielding tert-butyl (3-hydroxyphenyl)carbamate.

Key Considerations :

Functionalization of the Pyridine Ring

The 6-hydroxypyridin-3-yl group is introduced via cross-coupling reactions. Two primary strategies dominate:

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between tert-butyl (3-boronophenyl)carbamate and 5-bromo-2-hydroxypyridine is a common approach. The boronic acid derivative is synthesized by lithiation of tert-butyl (3-bromophenyl)carbamate followed by treatment with triisopropyl borate.

Typical Protocol :

-

Lithiation : tert-Butyl (3-bromophenyl)carbamate is dissolved in THF and cooled to -78°C. n-Butyllithium (n-BuLi, 2.5 M in hexanes) is added dropwise, followed by triisopropyl borate.

-

Coupling : The resulting boronic ester is combined with 5-bromo-2-hydroxypyridine, Pd(PPh₃)₄ (2 mol%), and aqueous Na₂CO₃ in a degassed mixture of dioxane/water (4:1). The reaction proceeds at 80°C for 12 hours.

Yield Optimization :

Ullmann-Type Coupling

For substrates sensitive to palladium, copper-mediated coupling offers an alternative. tert-Butyl (3-iodophenyl)carbamate reacts with 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in the presence of CuI and 1,10-phenanthroline.

Reaction Conditions :

Hydroxyl Group Deprotection and Final Isolation

Post-coupling, the hydroxyl group on the pyridine ring may require deprotection if introduced as a protected ether (e.g., methoxy). Hydrolysis with BBr₃ in DCM at -78°C selectively removes methyl protecting groups without affecting the Boc carbamate.

Purification :

-

Column Chromatography : Silica gel with ethyl acetate/hexane gradients (10–50% EtOAc) isolates the product.

-

Recrystallization : Ethanol/water mixtures yield high-purity crystals.

Comparative Analysis of Synthetic Methods

Yield and Efficiency

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Suzuki-Miyaura | 65–75 | High regioselectivity, mild conditions | Requires inert atmosphere |

| Ullmann Coupling | 50–60 | Pd-free, cost-effective | Longer reaction times (24–48 h) |

Notes :

Reaction Monitoring and Characterization

Analytical Techniques :

-

NMR Spectroscopy :

-

Mass Spectrometry :

Challenges and Mitigation Strategies

Boc Group Stability

The tert-butyl carbamate is susceptible to acidic conditions. To prevent premature deprotection:

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group in the pyridinyl ring can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to convert the hydroxyl group to a hydrogen atom, forming a dehydroxylated product.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents such as halogenating agents (e.g., thionyl chloride), alkylating agents (e.g., alkyl halides), and amines are employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehydroxylated products.

Substitution: Formation of halogenated, alkylated, or aminated derivatives.

Scientific Research Applications

tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The hydroxypyridinyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also interact with cellular signaling pathways, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Properties

*Calculated based on molecular formula.

Key Observations:

- Hydroxyl vs. Halogen Substitutents : The hydroxyl group in the target compound improves aqueous solubility compared to halogenated analogues (e.g., 6-chloro or 4-iodo derivatives) but may reduce stability under acidic/basic conditions .

- Steric Effects : Bulky substituents like hydroxypropan-2-yl (17a) or iodines may hinder synthetic accessibility or binding interactions in biological systems .

Physicochemical and Analytical Properties

Table 2: HPLC and Stability Data from Analogues

| Compound | HPLC Purity (%) | Retention Time (min) | Notes |

|---|---|---|---|

| 16c | 99.34 | 9.37 | High purity; methoxy substituent |

| 16d | 97.05 | 11.98 | Isopropyl group increases lipophilicity |

| 16e | 95.07 | 10.60 | Lower purity due to polar oxazinone core |

The hydroxyl group in the target compound may result in intermediate retention times (~10–12 min) compared to halogenated or methoxy-substituted analogues, reflecting balanced polarity.

Similarity Scores and Functional Implications

Table 3: Similarity Scores from Structural Analysis

| Compound | CAS Number | Similarity Score | Functional Implication |

|---|---|---|---|

| tert-Butyl (4-iodo-2-methoxypyridin-3-yl)carbamate | 162709-20-8 | 0.82 | Iodo and methoxy groups alter electronic profile |

| tert-Butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | 323578-38-7 | 0.82 | Hydroxymethyl enhances derivatization potential |

| tert-Butyl pyridin-3-ylcarbamate | 56700-70-0 | 0.81 | Simplest analogue; lacks complex substituents |

Higher similarity scores correlate with shared carbamate-pyridine backbones, while lower scores (e.g., 0.73 for 218594-15-1) reflect significant structural deviations like bromine substitution .

Biological Activity

tert-Butyl (3-(6-hydroxypyridin-3-yl)phenyl)carbamate, with the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound is synthesized through the reaction of tert-butyl carbamate with 3-(6-hydroxypyridin-3-yl)phenyl isocyanate. The synthesis typically occurs in organic solvents such as dichloromethane or tetrahydrofuran under controlled conditions, followed by purification techniques like column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxypyridinyl group can form hydrogen bonds with active sites on enzymes or receptors, leading to modulation of their activity. This interaction may influence various cellular signaling pathways, impacting gene expression and protein synthesis .

Therapeutic Applications

- Anti-inflammatory Activity : Research indicates that compounds similar to this compound exhibit anti-inflammatory properties. For instance, studies have suggested that derivatives can reduce inflammatory markers in cellular models .

- Anticancer Potential : There is emerging evidence supporting the anticancer properties of this compound. It has been investigated for its ability to inhibit specific cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been employed in studies examining enzyme inhibition, particularly in relation to fatty acid amide hydrolase (FAAH), which is implicated in various physiological processes including pain and inflammation management .

Case Study 1: Enzyme Inhibition

A study focused on the inhibition of FAAH by various carbamate derivatives highlighted the efficacy of this compound as a potent inhibitor. The compound demonstrated significant inhibition rates comparable to known inhibitors, suggesting its potential as a therapeutic agent in pain management .

Case Study 2: Anticancer Activity

In another investigation, this compound was tested against several cancer cell lines. The results indicated that the compound induced apoptosis and inhibited proliferation in a dose-dependent manner, showcasing its potential for development into an anticancer drug .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Compound A | Similar hydroxypyridine group | Moderate anti-inflammatory effects |

| Compound B | Different substituents on phenyl ring | Stronger anticancer activity |

| Compound C | Lacks hydroxypyridine functionality | Minimal biological activity |

This table illustrates how variations in chemical structure can influence biological activity, underscoring the importance of the hydroxypyridinol moiety in enhancing therapeutic potential.

Q & A

Q. What are the recommended methods for synthesizing tert-butyl carbamate derivatives with hydroxypyridine substituents?

The synthesis of tert-butyl carbamates often involves coupling reactions between tert-butyl carbamate precursors and functionalized aromatic or heteroaromatic intermediates. For hydroxypyridine-containing analogs, a common approach includes:

- Step 1 : Protection of the hydroxyl group on 6-hydroxypyridine using a temporary protecting group (e.g., silyl ethers or benzyl ethers) to prevent side reactions during subsequent steps.

- Step 2 : Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to introduce the phenylcarbamate moiety. EDCI/HOBt-mediated coupling reactions are effective for carbamate formation under mild conditions .

- Step 3 : Deprotection of the hydroxyl group under acidic or catalytic hydrogenation conditions.

Example: tert-Butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate synthesis involves similar protecting group strategies and coupling methodologies .

Q. How can the stability of tert-butyl carbamates in aqueous or acidic conditions be experimentally assessed?

Stability studies typically involve:

- HPLC or LC-MS monitoring : Track degradation products under varying pH (e.g., pH 2–10 buffers) and temperatures (25–60°C).

- Kinetic analysis : Calculate half-life (t₁/₂) and degradation rate constants. For instance, tert-butyl carbamates with electron-withdrawing groups (e.g., halogens) show reduced hydrolysis rates compared to hydroxyl-substituted analogs .

- Control experiments : Compare stability in inert (N₂ atmosphere) vs. oxidative conditions to isolate hydrolysis pathways.

Q. What spectroscopic techniques are critical for characterizing tert-butyl carbamates?

- ¹H/¹³C NMR : Confirm carbamate linkage (e.g., tert-butyl group at δ ~1.3 ppm in ¹H NMR) and aromatic substitution patterns.

- FT-IR : Identify carbamate C=O stretching (~1700 cm⁻¹) and N-H vibrations (~3300 cm⁻¹).

- High-resolution mass spectrometry (HRMS) : Validate molecular formula and fragmentation pathways.

- X-ray crystallography : Resolve stereochemistry and intermolecular interactions, though crystal growth may require slow evaporation from nonpolar solvents .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of tert-butyl carbamates in nucleophilic substitution reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G(d) level to assess transition-state energies for carbamate cleavage. Hydroxypyridine substituents may stabilize intermediates via resonance or hydrogen bonding.

- Molecular dynamics simulations : Model solvation effects in protic solvents (e.g., water/methanol mixtures) to predict hydrolysis kinetics. Studies on tert-butyl N-(3-chloro-2-methylphenyl)carbamate derivatives suggest steric hindrance from the tert-butyl group slows nucleophilic attack .

Q. What strategies resolve contradictions in crystallographic data for tert-butyl carbamates with complex substituents?

- Multi-temperature refinement : Use SHELXL to refine structures at 100 K and 298 K, identifying thermal motion artifacts in flexible groups (e.g., tert-butyl rotamers) .

- Twinned crystal analysis : Apply SHELXD for deconvoluting overlapping diffraction patterns common in hydroxypyridine derivatives due to hydrogen-bonding networks .

- Validation tools : Check R-factor discrepancies using CCDC Mercury or PLATON to detect overlooked symmetry elements .

Q. How do electronic effects of hydroxypyridine substituents influence carbamate reactivity in catalytic systems?

- Cyclic voltammetry : Measure redox potentials to correlate pyridine’s electron-donating hydroxyl group with carbamate electrophilicity.

- Catalytic screening : Test tert-butyl carbamates as substrates in Pd-catalyzed cross-couplings. Hydroxypyridine’s chelating ability may enhance catalyst turnover, as seen in pyrazolo[1,5-a]pyrimidin-7-yl derivatives .

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated solvents to probe rate-determining steps in hydrolytic pathways .

Methodological Guidelines

Q. What precautions are essential for handling tert-butyl carbamates with reactive hydroxyl groups?

- Moisture control : Store under inert gas (Argon) and use anhydrous solvents (e.g., THF, DCM) during synthesis to prevent hydrolysis.

- Personal protective equipment (PPE) : Use P95 respirators and nitrile gloves, as carbamates may release irritants (e.g., isocyanates) upon decomposition .

- Waste disposal : Neutralize reaction quench solutions with dilute HCl before disposal to minimize environmental toxicity .

Q. How to optimize reaction yields for tert-butyl carbamates in multi-step syntheses?

- Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, EDCI/HOBt coupling achieves >80% yield in DMF at 0–25°C .

- In-line analytics : Use ReactIR or PAT tools to monitor intermediate formation in real time, reducing side-product accumulation.

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures for high-purity isolates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.